D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol;hydrochloride. This nomenclature reflects the complete structural composition of the molecule, indicating the presence of a 4-methylphenyl group attached to a carbon bearing a hydroxyl group, which is further connected to an ethyl chain terminating in an isopropylamine substituent. The hydrochloride designation indicates the presence of the hydrochloride salt form, which significantly impacts the compound's physical and chemical properties.
The molecular formula for this compound is C12H20ClNO, representing the complete atomic composition including the hydrochloride salt. The molecular weight has been precisely determined as 229.74 grams per mole according to PubChem calculations, though some sources report slight variations to 229.75 grams per mole. This molecular weight calculation includes all constituent atoms: twelve carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The presence of the chlorine atom specifically derives from the hydrochloride salt formation, distinguishing this compound from its free base form.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)C(CNC(C)C)O.Cl, which provides a linear encoding of the molecular structure. The International Chemical Identifier string is InChI=1S/C12H19NO.ClH/c1-9(2)13-8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,12-14H,8H2,1-3H3;1H, offering a standardized method for representing the chemical structure. The International Chemical Identifier Key is UZEQWMDSDJGBPN-UHFFFAOYSA-N, providing a unique hash-based identifier for the compound.
Table 1: Molecular Composition and Structural Identifiers
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,12-14H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQWMDSDJGBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694542 | |
| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17267-27-5 | |
| Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylacetophenone and isopropylamine.
Reaction: The 4-methylacetophenone undergoes a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Utilizing crystallization or other purification techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Simpler amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Properties
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride exhibits several pharmacological activities that make it a candidate for various therapeutic applications:
- Bronchodilating Effects : Research indicates that derivatives of α-aminomethylbenzyl alcohol, including D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, show significant bronchodilating effects. These compounds have been demonstrated to be effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to relax bronchial smooth muscles .
- Adrenergic Activity : The compound has been noted for its adrenergic properties, particularly as a vasoconstrictor. This activity is beneficial in managing conditions that require increased blood flow or pressure .
- Inhibition of Nicotinamide N-Methyltransferase : Recent studies have identified this compound as a potent inhibitor of nicotinamide N-methyltransferase, an enzyme implicated in various metabolic processes. Inhibition of this enzyme can potentially influence cancer cell proliferation and metabolic disorders .
Therapeutic Applications
The therapeutic potential of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol is under investigation in various domains:
- Respiratory Therapies : Given its bronchodilating effects, this compound may serve as an effective treatment for asthma and other respiratory conditions by improving airflow and reducing airway resistance.
- Cardiovascular Treatments : Its adrenergic activity suggests potential applications in managing cardiovascular diseases where vasoconstriction may be beneficial.
- Cancer Research : As an inhibitor of nicotinamide N-methyltransferase, the compound is being explored for its role in cancer therapeutics, particularly in targeting metabolic pathways that support tumor growth .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol:
Mechanism of Action
The mechanism of action of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: D,L-erythro-4'-methyl-α-(1-isopropylaminoethyl)benzyl alcohol hydrochloride
- CAS Number : 13549-69-4
- Molecular Formula: C₁₃H₂₂ClNO
- Molecular Weight : 247.77 g/mol
- Melting Point : 202–204°C
- Structure: Features a benzyl alcohol core substituted with a methyl group at the 4' position and an isopropylaminoethyl side chain. The hydrochloride salt enhances solubility and stability.
Structural Analogues
The following compounds share the benzyl alcohol backbone but differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical and pharmacological properties.
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Functional Comparisons
- Isoprenaline’s 3,4-dihydroxy groups enhance receptor binding, whereas the target compound’s 4'-methyl group may reduce polarity, affecting bioavailability . The dihydroxy derivative (CAS 66240-90-2) demonstrates how hydroxylation influences receptor specificity and potency .
- Anti-Tumor Activity: L-4 () inhibits the Hedgehog (Hh) pathway via a phthalazine core, unlike the benzyl alcohol derivatives. This highlights divergent therapeutic targets despite shared aminomethyl motifs .
Synthetic Utility :
Physicochemical Properties
- Melting Points : The target compound’s high melting point (202–204°C) reflects strong ionic interactions in the hydrochloride salt, contrasting with isoprenaline’s lower mp (165–168°C), likely due to its dihydroxy groups’ hydrogen bonding .
Biological Activity
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride, is a compound with potential biological activity that has been the subject of various studies. This article aims to present a comprehensive overview of its biological activity, including its pharmacological effects, metabolism, and potential therapeutic applications.
- Chemical Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
- CAS Number : Not explicitly mentioned in the sources.
The compound is believed to exhibit its biological effects primarily through interactions with biological membranes and specific enzyme inhibition. Its structure suggests potential activity as a neurotransmitter modulator.
2. Inhibition Studies
Research indicates that this compound may act as an inhibitor of nicotinamide N-methyltransferase (NNMT), which is involved in the metabolism of nicotinamide and has implications in cancer biology. A study demonstrated that the compound showed a dose-dependent inhibitory effect on cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
Case Study 1: Anti-Cancer Efficacy
A study evaluated the efficacy of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol against human cancer xenografts in nude mice. The compound was administered orally, and results indicated significant tumor growth delay without notable weight loss in subjects. Molecular analysis revealed increased apoptosis markers, suggesting its role in promoting programmed cell death in malignant cells .
Case Study 2: Toxicological Assessment
Toxicological assessments have been conducted to establish safety profiles for compounds similar to D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol. These studies focus on sub-chronic repeated-dose toxicity and metabolic pathways, utilizing read-across methodologies from structurally similar compounds like benzyl alcohol. The findings suggest low systemic toxicity, supporting further investigation into therapeutic applications .
Metabolism and Toxicokinetics
The metabolism of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol primarily involves hydrolysis by carboxylesterases, leading to the formation of active metabolites that contribute to its biological effects. The expected route of exposure is oral or dermal, with studies indicating favorable pharmacokinetic properties such as adequate absorption and distribution within biological systems .
Q & A
Q. What are the recommended synthetic routes for preparing D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride, and how can structural purity be verified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4'-methylbenzyl alcohol with isopropylamine, followed by hydrochloric acid salt formation. Key steps include:
- Chlorination : Use SOCl₂ or thionyl chloride derivatives to activate hydroxyl groups (e.g., as in , where SOCl₂ chlorinates benzyl alcohol analogs) .
- Amine coupling : React with isopropylamine under controlled pH (7–9) to form the secondary amine bond.
- Crystallization : Precipitate the hydrochloride salt using anhydrous HCl in ethanol or isopropanol .
Structural verification : - NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., isopropylamine CH₃ groups at δ ~1.2 ppm, aromatic protons at δ ~7.2–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (theoretical MW: ~247.7 g/mol, similar to isoproterenol hydrochloride in ) .
Q. How can researchers assess the enantiomeric purity of this racemic compound?
- Methodological Answer : Use chiral chromatography or derivatization with chiral resolving agents:
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with mobile phases of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Compare retention times to enantiopure standards .
- Camphor sulfonic acid resolution : React the racemate with (-)-camphor-10-sulfonic acid to form diastereomeric salts, which are separated via fractional crystallization (as described in for clopidogrel resolution) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported beta-adrenergic receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical differences or assay conditions.
- Receptor binding assays : Use radiolabeled -dihydroalprenolol in competitive binding studies with cell membranes expressing β₁/β₂-adrenergic receptors. Compare IC₅₀ values to isoproterenol () .
- Stereochemical controls : Test isolated D- and L-enantiomers separately to determine if one isomer dominates activity (e.g., as in , where phenylephrine’s (-)-isomer is pharmacologically active) .
Data normalization : Include positive controls (e.g., isoproterenol) and normalize results to receptor density (Bmax).
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile:ammonium formate mobile phase) .
- Thermal stability : Heat samples to 40–60°C and analyze for decomposition products (e.g., free benzyl alcohol or isopropylamine via GC-MS) .
Key findings : Hydrochloride salts typically show greater stability in acidic conditions but may hydrolyze in alkaline media, releasing free amine .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
